Cas no 1286702-77-9 (1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine)

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a synthetic compound featuring a benzodioxole moiety linked to a piperazine core via a carbonyl group, with an additional pyrazole-substituted ethyl chain. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The benzodioxole group may confer stability and enhanced binding affinity, while the pyrazole and piperazine functionalities offer versatility for further derivatization. The compound’s well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry. Its purity and synthetic reproducibility are critical for research applications requiring precise chemical modulation.
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine structure
1286702-77-9 structure
Product Name:1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
CAS No:1286702-77-9
MF:C17H20N4O3
MW:328.365703582764
CID:5894980
PubChem ID:52907332
Update Time:2025-08-03

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1,3-benzodioxol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
    • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
    • VU0530571-1
    • F6057-0088
    • 1286702-77-9
    • AKOS024530314
    • (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
    • Inchi: 1S/C17H20N4O3/c22-17(14-2-3-15-16(12-14)24-13-23-15)20-9-6-19(7-10-20)8-11-21-5-1-4-18-21/h1-5,12H,6-11,13H2
    • InChI Key: SCSSPYVBXBXGCX-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C2OCOC2=C1)(N1CCN(CCN2C=CC=N2)CC1)=O

Computed Properties

  • Exact Mass: 328.15354051g/mol
  • Monoisotopic Mass: 328.15354051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 59.8Ų

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine Pricemore >>

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Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Professional Introduction to Compound with CAS No. 1286702-77-9 and Product Name: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

The compound with the CAS number 1286702-77-9 and the product name 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential therapeutic applications. The molecular structure of this compound incorporates key pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.

At the core of this compound's structure is the 1,3-benzodioxole moiety, also known as a dibenzo[b,e][1,4]oxazepine scaffold. This scaffold is well-documented for its presence in various bioactive molecules and has been extensively studied for its pharmacological properties. The 5-carbonyl substituent attached to the benzodioxole ring introduces a polar functional group that can enhance solubility and interact favorably with biological targets. This modification is particularly interesting as it can influence the compound's binding affinity and metabolic stability.

The other critical component of this molecule is the 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine moiety. Piperazine derivatives are well-known for their role as pharmacological intermediates due to their ability to modulate various neurotransmitter systems. The introduction of a pyrazole ring further enhances the compound's potential by adding another layer of complexity to its interactions with biological targets. Specifically, the 1H-pyrazol-1-yl group can engage in hydrogen bonding and other non-covalent interactions, which are crucial for achieving high binding affinity.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those incorporating multiple pharmacophoric sites. The combination of a benzodioxole and a pyrazol-piperazine moiety in this compound creates a unique framework that could be exploited for designing novel therapeutic agents. For instance, such structures have shown promise in targeting neurological disorders, where modulation of neurotransmitter activity is key.

In the context of current research, this compound aligns with ongoing efforts to develop small molecules that can interact selectively with specific biological pathways. The 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine structure offers a versatile platform for further derivatization, allowing chemists to fine-tune its properties for specific applications. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

One area where this compound shows particular promise is in the treatment of central nervous system (CNS) disorders. The presence of both piperazine and pyrazole moieties suggests that it may interact with receptors or enzymes involved in neurotransmission. For example, modifications at the pyrazol-1-yl position could be used to enhance binding to specific serotonin or dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia.

Moreover, the dibenzo[b,e][1,4]oxazepine core has been associated with compounds that exhibit anti-inflammatory and analgesic properties. By incorporating this scaffold into a molecule like 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine, researchers aim to leverage these known pharmacological effects while exploring new therapeutic possibilities. This approach is part of a broader trend in drug discovery towards designing molecules that combine known bioactivities with novel structural features.

The synthesis of this compound also reflects advancements in synthetic methodologies that allow for efficient construction of complex heterocyclic frameworks. Techniques such as transition-metal-catalyzed coupling reactions and palladium-mediated cross-coupling have enabled chemists to assemble intricate molecular structures with high precision. These methods are essential for producing compounds like 1286702-77-9, which require multiple functional groups to be incorporated into a single molecular entity.

In conclusion, the compound identified by CAS number 1286702-77-9 and named 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine represents a significant contribution to pharmaceutical chemistry. Its unique structural features position it as a valuable tool for investigating potential therapeutic applications, particularly in neurological disorders. As research continues to uncover new insights into the pharmacology of heterocyclic compounds, molecules like this one will play an increasingly important role in the development of next-generation drugs.

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